N-(2-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethyl)benzenesulfonamide
Description
N-(2-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethyl)benzenesulfonamide is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement where a morpholine ring is fused to an indene moiety, creating a spiro linkage. The benzenesulfonamide group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Properties
IUPAC Name |
N-(2-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-26(24,18-7-2-1-3-8-18)21-12-13-22-14-15-25-20(16-22)11-10-17-6-4-5-9-19(17)20/h1-9,21H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBGDDTWNANHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(CCO2)CCNS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor to form the spirocyclic structure, followed by the introduction of the benzenesulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product efficiently. The choice of reagents and conditions is crucial to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(2-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug development, targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The benzenesulfonamide group can form hydrogen bonds and other interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds share the spirocyclic structure and are known for their biological activities.
Spiropyrans: Known for their photochromic properties, spiropyrans are used in smart materials and sensors.
Spiroindolines: These compounds are studied for their potential in medicinal chemistry and drug development.
Uniqueness
N-(2-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethyl)benzenesulfonamide is unique due to its specific combination of a spirocyclic structure with a benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
